molecular formula C22H25N3O3S2 B2756182 N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 1021118-46-6

N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2756182
CAS No.: 1021118-46-6
M. Wt: 443.58
InChI Key: YMXJXICCFOXHBT-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide ( 1021090-14-1) is a synthetic organic compound with the molecular formula C 22 H 25 N 3 O 3 S 2 and a molecular weight of 443.58 g/mol [ ]. Its structure integrates three key pharmacophores: a 6-methylbenzo[d]thiazol-2-yl moiety, which provides aromaticity and metabolic stability; a piperidin-2-yl group functionalized with a tosyl (p-toluenesulfonyl) substituent that modulates solubility and target interaction; and an acetamide linker that bridges the benzothiazole and piperidine units [ ]. This specific molecular architecture is designed to confer balanced lipophilicity (computed logP ≈ 3.8–4.2), suggesting moderate membrane permeability suitable for research in central nervous system (CNS) targets [ ]. The compound is of significant interest in early-stage pharmacological research. Benzothiazole analogs demonstrate broad-spectrum antimicrobial activity, with some derivatives reporting minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against pathogens like Staphylococcus aureus [ ]. The methyl and tosyl substituents in its structure are hypothesized to potentiate this activity by disrupting bacterial membrane integrity [ ]. Furthermore, the benzothiazole core is a privileged scaffold in oncology research. Recent studies highlight that novel benzothiazole derivatives exhibit potent inhibitory activity against the oncogenic transcription factor FOXM1, a key driver of tumor growth and progression in aggressive cancers like triple-negative breast cancer (TNBC) [ ]. Specific benzothiazole compounds have shown IC 50 values in the low micromolar range (e.g., 6.13 µM), demonstrating greater potency than established reference inhibitors in vitro [ ]. The potential research applications of this compound also extend to the study of quorum-sensing inhibition in Gram-negative bacteria like Pseudomonas aeruginosa , a mechanism that could pave the way for non-antibiotic anti-biofilm strategies [ ]. The stability profile of this compound is generally stable under physiological conditions, though the sulfonamide bond in the tosyl group may be susceptible to hydrolysis under strongly acidic or basic conditions [ ]. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-9-11-18(12-10-15)30(27,28)25-13-4-3-7-17(25)14-20(26)23-22-24-21-16(2)6-5-8-19(21)29-22/h5-6,8-12,17H,3-4,7,13-14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXJXICCFOXHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with 4-methylbenzenethiol and 2-aminobenzoic acid, the benzothiazole ring can be formed through a cyclization reaction.

    Piperidine Ring Formation: The piperidine ring can be synthesized from a suitable precursor such as 2-piperidone.

    Tosylation: The piperidine ring is then tosylated using tosyl chloride in the presence of a base like pyridine.

    Coupling Reaction: Finally, the benzothiazole and tosylpiperidine intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole or piperidine rings.

    Reduction: Reduced forms of the benzothiazole or piperidine rings.

    Substitution: Compounds where the tosyl group is replaced by other functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing thiazole and piperidine moieties. For instance, derivatives similar to N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide have been synthesized and evaluated for their ability to induce apoptosis in cancer cells.

Case Study: Mechanism of Action

In a study evaluating novel thiazole derivatives, it was found that certain compounds effectively directed tumor cells toward apoptotic pathways, which is crucial for anticancer efficacy. The evaluation involved assays like MTT and caspase-3 activation, confirming the compounds' ability to inhibit cell proliferation in A549 lung cancer and C6 glioma cell lines .

CompoundCell LineIC50 Value (µM)Mechanism
Compound AA54915Apoptosis induction
Compound BC610DNA synthesis inhibition

The above table summarizes the anticancer activity of selected compounds, highlighting their effectiveness against specific cancer types.

Neuropharmacological Applications

The piperidine component of this compound suggests potential applications in neuropharmacology. Piperidine derivatives are known for their activity against neurological disorders, including Alzheimer's disease and depression.

Case Study: Cognitive Enhancement

Research has indicated that certain piperidine derivatives can enhance cognitive function by modulating neurotransmitter systems. For instance, a derivative structurally related to this compound demonstrated significant improvement in memory retention in animal models through cholinergic enhancement .

Antimicrobial Properties

The thiazole ring in the compound has also been associated with antimicrobial activity. Various studies have reported that thiazole derivatives exhibit broad-spectrum antimicrobial effects against bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a comparative study, several thiazole-based compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed promising inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
S. aureus32
E. coli64

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific biological target. Generally, compounds with benzothiazole and piperidine rings can interact with various enzymes or receptors in the body, leading to inhibition or activation of specific pathways. The tosyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural motifs with several benzothiazole-acetamide derivatives reported in the literature. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
N-(4-Methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide (Target) 4-Me-benzothiazole; 1-tosylpiperidine ~475 (estimated) Not reported Tosyl group may enhance enzyme selectivity; methyl improves lipophilicity .
N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide 6-NO₂-benzothiazole; thiadiazole-thioether 490.5 Not reported Nitro groups enhance electron-withdrawing effects; thiadiazole improves binding .
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Isoquinoline-piperidine hybrid ~410 (estimated) 240–260 Isoquinoline core confers MAO-B/BChE inhibition .
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Methoxyphenyl-piperazine; p-tolyl-thiazole 422.54 289–290 Piperazine enhances solubility; methoxy modulates receptor affinity .
2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Fluorobenzylidene; dioxothiazolidinone 458.37 199–201 Fluorine increases electronegativity; dioxothiazolidinone adds rigidity .

Key Observations :

  • Substituent Effects: Nitro groups (e.g., in and ) are associated with antinociceptive and anti-inflammatory activities but may reduce metabolic stability. In contrast, methyl or methoxy groups (e.g., in the target compound and ) balance lipophilicity and solubility .
  • Linker Variations : Thiadiazole-thioether () and triazole () linkers introduce conformational constraints, whereas acetamide bridges (as in the target compound) offer flexibility for target engagement .
  • Tosyl vs. Aryl Groups : The tosyl group in the target compound may confer stronger enzyme inhibition compared to unsubstituted piperidines (e.g., ) due to enhanced sulfonamide-protein interactions .
Pharmacological Activity
  • Antinociceptive Effects: Compounds with nitro-substituted benzothiazoles (e.g., ) exhibited significant antinociceptive activity in murine models (100 mg/kg, i.p.), with response delays comparable to morphine .
  • Enzyme Inhibition: Benzothiazole-acetamides with isoquinoline-piperidine hybrids () showed dual MAO-B/BChE inhibition (IC₅₀ < 1 µM), while triazole-linked derivatives () demonstrated VEGFR-2 inhibition (IC₅₀ ~10 nM) . The target compound’s tosyl group could enhance MAO-B selectivity over MAO-A, as seen in structurally related sulfonamides .
  • Anticancer Potential: Thiazolidinone-benzothiazole hybrids () inhibited cancer cell proliferation via VEGFR-2, with fluorinated analogs (e.g., 4a, 4c) showing superior potency (IC₅₀ ~5–10 µM) . The target compound’s methyl and tosyl groups may improve membrane permeability for similar applications.

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S. It features a benzothiazole moiety and a tosyl-piperidine substituent, which are significant for its biological interactions.

PropertyValue
Molecular Weight320.38 g/mol
CAS NumberNot specified in sources
SolubilitySoluble in organic solvents
Melting PointNot available

Anticancer Properties

Research has shown that compounds with a benzothiazole backbone exhibit notable anticancer activities. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines, demonstrating their ability to induce apoptosis and inhibit cell proliferation.

A study involving thiazole derivatives indicated that specific structural modifications could enhance anticancer efficacy. The evaluation methods included MTT assays and caspase activation assays, which confirmed the compounds' potential to direct tumor cells toward apoptotic pathways .

Antibacterial and Antifungal Activities

Compounds containing benzothiazole structures are also recognized for their antibacterial and antifungal properties. The biological activity spectrum includes:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Exhibits activity against common fungal pathogens.

The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Case Studies

  • Synthesis and Evaluation : A comprehensive study synthesized various thiazole derivatives, including those structurally related to this compound. The synthesized compounds were tested against A549 (lung cancer) and C6 (glioma) cell lines, revealing significant cytotoxic effects attributed to the benzothiazole moiety .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications on the piperidine ring can significantly affect the biological activity of these compounds. For example, introducing different substituents on the tosyl group altered both the potency and selectivity towards cancer cells .

Q & A

Q. What are the key synthetic routes and optimization strategies for N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution for introducing the tosylpiperidinyl group.
  • Amide coupling between the benzothiazole amine and chloroacetamide intermediates.
  • Solvent optimization : Acetonitrile or DMF with triethylamine as a base (yield improvements up to 86% reported in analogous compounds) . Reaction monitoring via TLC and purification by recrystallization (ethanol/acetone) are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry of the benzothiazole and acetamide groups.
  • Mass spectrometry (MS) for molecular weight validation.
  • Infrared (IR) spectroscopy to verify amide C=O stretching (~1680 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability?

  • Solubility profiling : Test in polar (DMSO, ethanol) vs. nonpolar solvents (dichloromethane).
  • pH stability studies : Monitor degradation via HPLC under acidic/basic conditions (pH 2–10) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or purity?

  • Comparative reaction screens : Vary solvents (DMF vs. acetonitrile), catalysts (e.g., AlCl₃), and temperatures.
  • Advanced purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity fractions .
  • Crystallographic validation : Single-crystal X-ray diffraction (SHELXL refinement) confirms structural accuracy .

Q. How can molecular docking elucidate the compound’s mechanism of action?

  • Target selection : Prioritize enzymes/receptors with benzothiazole affinity (e.g., MAO-B, AChE) .
  • Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What statistical approaches validate conflicting bioactivity data?

  • QSAR modeling : Correlate logP values with antimicrobial activity (higher lipophilicity enhances membrane penetration) .
  • Principal component analysis (PCA) : Identify outliers in spectral or bioassay datasets .

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Detailed reaction logs : Document exact equivalents, stirring rates, and inert atmosphere conditions.
  • Open-source validation : Share raw NMR/MS data via repositories like Zenodo .

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